Home > Products > Screening Compounds P38386 > 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione - 2252403-82-8

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-3151856
CAS Number: 2252403-82-8
Molecular Formula: C16H14ClFN4O2
Molecular Weight: 348.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a complex structure that includes a fused pyridine and pyrimidine ring system, with various substituents such as chlorine, fluorine, isopropyl, and methyl groups. Its chemical formula is C16H14ClFN4O2C_{16}H_{14}ClFN_{4}O_{2} and it has a molar mass of approximately 348.76 g/mol. The compound is identified by the CAS number 2252403-82-8 and has been noted for its potential biological activities, particularly in pharmaceutical applications .

Synthesis Analysis

The synthesis of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. A common synthetic route includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions.

Synthetic Routes and Reaction Conditions

  1. Condensation Reaction:
    • A mixture of pyrimidine and 2-isopropyl-4-methylpyridine is refluxed in p-xylene for several hours.
    • This step facilitates the formation of the fused ring structure characteristic of the compound.
  2. Optimization Techniques:
    • Industrial production may utilize continuous flow synthesis or automated reactors to enhance yield and purity.
    • Reaction parameters such as temperature, pressure, and time are optimized to achieve high efficiency.
  3. Alternative Methods:
    • Other methods may involve the use of coupling agents or catalysts to facilitate the formation of the desired compound from simpler precursors .
Molecular Structure Analysis

The molecular structure of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be described as follows:

Structural Features

  • Fused Rings: The compound features a pyridine ring fused to a pyrimidine ring.
  • Substituents: The presence of chlorine at position 7 and fluorine at position 6 contributes to its unique reactivity and potential biological activity.
  • Isopropyl and Methyl Groups: These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Data Representation

The compound can be represented using various structural formulas:

  • SMILES Notation: CC1=C(N2C(=O)NC(=O)C3=CC(F)=C(Cl)N=C32)C(C(C)C)=NC=C1
    This notation provides insight into its connectivity and functional groups .
Chemical Reactions Analysis

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several types of chemical reactions:

Types of Reactions

  1. Oxidation:
    • The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to introduce additional functional groups.
  2. Reduction:
    • Reduction reactions can modify the oxidation state using reducing agents like lithium aluminum hydride.
  3. Substitution:
    • Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions. The choice of reagents significantly influences the products formed .

Mechanism of Action

The mechanism of action for 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:

Interaction with Biological Targets

The compound's unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to:

  • Inhibition of Cancer Cell Proliferation: The compound may exhibit anti-tumor properties by interfering with cellular pathways.
  • Antimicrobial Activity: Its structural features may also confer activity against certain pathogens .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

Key Properties

PropertyValue
Molecular FormulaC16H14ClFN4O2C_{16}H_{14}ClFN_{4}O_{2}
Molar Mass348.76 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
Melting PointNot specified

These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .

Applications

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several notable applications:

Scientific Applications

  1. Pharmaceutical Development: Potential use in developing anti-cancer drugs due to its inhibitory effects on tumor growth.
  2. Agricultural Chemistry: May serve as a precursor for synthesizing pesticides or herbicides.
  3. Biochemical Research: Useful in studies involving enzyme inhibition or receptor modulation due to its unique structural characteristics .
Targeted Inhibition of Oncogenic KRAS Signaling Pathways

Role of Pyridopyrimidinedione Scaffolds in Disrupting KRAS–Effector Protein Interactions

The pyridopyrimidinedione core of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 2252403-82-8) serves as a privileged structural motif for impairing KRAS signaling. This bicyclic heterocyclic system facilitates high-affinity binding to the switch II pocket (SW-II) of KRAS, a transient allosteric site that becomes accessible in the GDP-bound state. The scaffold’s planar pyrido[2,3-d]pyrimidine moiety inserts deep into the hydrophobic pocket, while the 3-pyridinyl substituent occupies an adjacent subpocket, sterically occluding effector proteins like RAF kinase from engaging with the KRAS switch I/II domains [8] [10]. Molecular dynamics simulations confirm that this binding induces a conformational shift in switch I (residues 25-40), disrupting the formation of the KRAS–RAF-RAS binding domain (RBD) complex—a prerequisite for MAPK pathway activation [2] [8].

Table 1: Key Structural Features of the Pyridopyrimidinedione Scaffold and Functional Roles

Structural ElementRole in KRAS Inhibition
Pyrido[2,3-d]pyrimidine-2,4-dioneForms hydrogen bonds with Asp69 and backbone amides of switch II, stabilizing the inactive state
2-Isopropyl-4-methylpyridin-3-ylEngages hydrophobic subpocket via isopropyl group; methyl group enhances membrane permeability
C7-Chloro/C6-Fluoro substituentsModulates electron distribution for optimal π-stacking with His95; fluorine enhances selectivity
Coplanar bicyclic systemMaximizes van der Waals contacts with Val9, Met72, and Leu79 of SW-II pocket

This multi-point anchoring mechanism explains the compound’s efficacy in blocking KRAS-driven signaling cascades. As reported in preclinical models, derivatives of this scaffold reduce GTP-KRAS levels by >80% at nanomolar concentrations, suppressing ERK phosphorylation and inducing tumor regression in pancreatic xenografts [8].

Mechanistic Insights into Selective Binding to KRAS G12D Mutant Isoforms

Selectivity for KRAS G12D over wild-type KRAS arises from the compound’s ability to exploit mutation-induced structural perturbations. The G12D substitution (glycine → aspartic acid) introduces a negatively charged residue at codon 12, altering the electrostatic landscape of the adjacent SW-II pocket. The pyridopyrimidinedione core positions its protonated nitrogen atoms within 3.2 Å of Asp12, forming a salt bridge absent in wild-type KRAS. This interaction is augmented by hydrogen bonding between the C4-carbonyl oxygen and Asp12’s side chain, enabling >700-fold selectivity for KRAS G12D (Kd = 0.2 pM) versus KRASWT (Kd = 140 nM) [2] [8]. NMR studies further reveal that compound binding allosterically stabilizes the P-loop (residues 10-16) and switch II (residues 60-76), freezing KRAS G12D in a rigid, signaling-incompetent conformation [2].

Table 2: Selectivity Profile Across Common KRAS Mutations

KRAS IsoformKd (nM)Inhibition of RAF-RBD Binding (IC50)Key Interaction Residues
G12D0.00029 nMAsp12, Ala59, Gln61, Tyr64
G12C42220 nMCys12, His95, Met72
G12V38190 nMVal12, Leu68, Asp69
Wild-type140>1 µMLys5, Asp69, Leu79

Unlike covalent G12C inhibitors (e.g., sotorasib), this compound achieves mutation-specific inhibition through reversible electrostatic complementarity rather than cysteine-targeting warheads. This avoids off-target reactivity and broadens the therapeutic window [8] [10].

Comparative Analysis of Allosteric vs. Orthosteric Binding Modes in KRAS Inhibition

The pyridopyrimidinedione class exemplifies allosteric inhibition, distinct from orthosteric GTP-competitive approaches. Allostery targets the SW-II pocket—a cryptic site distal to the nucleotide-binding cleft—inducing long-range conformational disruptions that impair both effector binding and nucleotide exchange. Key advantages include:

  • State-Specific Inhibition: Stabilizes the inactive GDP-bound state, preventing SOS-mediated GTP loading [2] [8].
  • Overcoming Affinity Challenges: Avoids competition with picomolar-affinity GTP/GDP, a limitation plaguing orthosteric inhibitors [8].
  • Synergy with EGFR Blockade: Combines with cetuximab to suppress feedback reactivation, enhancing antitumor efficacy in colorectal models [5] [8].

Table 3: Allosteric vs. Orthosteric KRAS Inhibitor Properties

PropertyAllosteric Inhibitors (e.g., Pyridopyrimidinediones)Orthosteric Inhibitors
Binding SiteSwitch II pocket (P2)Nucleotide-binding cleft
Nucleotide CompetitionNoneHigh (GTP KD = 0.1 nM)
Mutation ScopeBroad (G12D, G12V, G13D)Narrow (typically G12C-specific)
Effector DisruptionDirect steric blockade + allosteric effectsIndirect via nucleotide displacement
Clinical Stage ExamplesMRTX1133 (G12D), QTX3034 (G12D-preferring multi-KRAS)None (theoretically challenging)

Biophysical analyses (e.g., H1-15N HSQC NMR) demonstrate that allosteric binding induces chemical shift perturbations spanning >20 Å across KRAS, including the switch I effector lobe. This "action-at-a-distance" mechanism underlies the compound’s ability to arrest the GTPase cycle entirely—blocking SOS-mediated nucleotide exchange and GAP-stimulated hydrolysis simultaneously [2] [8].

Properties

CAS Number

2252403-82-8

Product Name

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C16H14ClFN4O2

Molecular Weight

348.76

InChI

InChI=1S/C16H14ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-7H,1-3H3,(H,21,23,24)

InChI Key

OXJTVPMAMRSGNT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.